molecular formula C18H18N2O2 B14519127 Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate CAS No. 62468-08-0

Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate

Cat. No.: B14519127
CAS No.: 62468-08-0
M. Wt: 294.3 g/mol
InChI Key: MCZBBUGXMBDQGU-UHFFFAOYSA-N
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Description

Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological and pharmacological activities. The structure of this compound consists of a benzimidazole ring fused with a benzyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by esterification with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting the replication of viruses and bacteria. Additionally, the compound can modulate the activity of enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate can be compared with other benzimidazole derivatives, such as:

Uniqueness

This compound stands out due to its unique combination of a benzimidazole ring with a benzyl group and an ethyl acetate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

62468-08-0

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 2-(2-benzyl-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C18H18N2O2/c1-2-22-18(21)12-14-8-9-15-16(10-14)20-17(19-15)11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

MCZBBUGXMBDQGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3

Origin of Product

United States

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